4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate

Catalog No.
S11167775
CAS No.
M.F
C26H25Cl2N5O4
M. Wt
542.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin...

Product Name

4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate

IUPAC Name

4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate

Molecular Formula

C26H25Cl2N5O4

Molecular Weight

542.4 g/mol

InChI

InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34)

InChI Key

KXXKUWQMQUYUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-]

The compound 4-[4-[2-(2,4-Dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate, also known as AM6538, is a synthetic organic molecule that serves as a cannabinoid CB1 receptor antagonist. This compound is notable for its complex structure, which includes a pyrazole ring substituted with various functional groups, making it an interesting subject for pharmacological studies. The IUPAC name highlights its intricate arrangement of aromatic and aliphatic components, specifically designed to interact with biological targets effectively .

The chemical behavior of AM6538 involves various reactions typical of organic compounds with multiple functional groups. Key reactions include:

  • Nitration: The introduction of the nitrate group can be achieved through electrophilic substitution methods, often involving nitric acid.
  • Reduction: The compound may undergo reduction reactions, particularly at the carbon-carbon triple bond or the nitro group under specific conditions.
  • Substitution Reactions: The presence of aromatic rings allows for electrophilic aromatic substitution, which can modify the compound's properties and enhance its biological activity.

These reactions are crucial for modifying the compound to improve its pharmacological profile or to synthesize derivatives for further study.

AM6538 exhibits significant biological activity as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily involved in modulating neurotransmitter release in the central nervous system. The antagonistic action of AM6538 can lead to various physiological effects, such as:

  • Reduction of Appetite: By blocking CB1 receptors, it may help in weight management strategies.
  • Potential Anti-anxiety Effects: The modulation of cannabinoid signaling pathways can influence anxiety-related behaviors.
  • Analgesic Properties: Its interaction with pain pathways may provide insights into new analgesic therapies.

The compound's unique structure contributes to its specificity and efficacy in these biological roles .

The synthesis of AM6538 typically involves several key steps:

  • Formation of the Pyrazole Ring: Starting from commercially available precursors, a pyrazole scaffold is constructed using condensation reactions.
  • Introduction of Substituents: The 2,4-dichlorophenyl and piperidin-1-ylcarbamoyl groups are introduced through nucleophilic substitution or coupling reactions.
  • Alkyne Formation: The but-3-ynyl moiety is synthesized via Sonogashira coupling or similar methods to attach the alkyne functionality.
  • Nitration: Finally, nitration introduces the nitrate group to complete the synthesis.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

AM6538 has potential applications in various fields:

  • Pharmacology: As a research tool for studying cannabinoid receptor functions and developing new therapeutic agents targeting obesity, anxiety disorders, and pain management.
  • Drug Development: Its unique structure can inspire new drug candidates that modulate cannabinoid receptors with improved efficacy and safety profiles.

Research continues into its potential applications in treating conditions related to cannabinoid dysregulation .

Interaction studies involving AM6538 focus on its binding kinetics and affinity for the CB1 receptor. These studies typically utilize:

  • Radiolabeled Ligand Binding Assays: To determine binding affinities and kinetics at varying concentrations.
  • Competition Binding Assays: To assess how well AM6538 competes with other known ligands for receptor binding.

Such studies provide insights into the mechanism of action and help characterize its pharmacological profile against other compounds .

AM6538 shares structural similarities with several other compounds known for their interactions with cannabinoid receptors. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
Rimonabant (SR141716)Benzamide derivative with a similar core structureCB1 antagonist; used for weight loss
AM251A close analogue of AM6538CB1 antagonist; used in research
URB597Inhibitor of fatty acid amide hydrolaseIncreases anandamide levels; potential anti-anxiety
JZL184Selective inhibitor of monoacylglycerol lipaseEnhances endocannabinoid signaling

AM6538's unique combination of functional groups differentiates it from these compounds, potentially offering distinct pharmacological effects and therapeutic applications .

XLogP3

6.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

541.1283597 g/mol

Monoisotopic Mass

541.1283597 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-08-2024

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